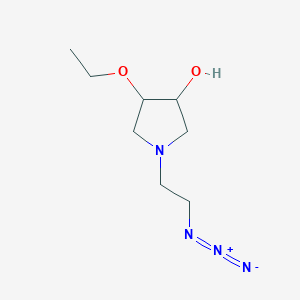
1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions with other chemicals under controlled conditions . The exact process can vary depending on the specific properties of the compound.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity can be studied using various chemical reactions . These reactions can provide insights into the compound’s potential uses in synthesis and its behavior under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, density, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Synthesis and Evaluation for Antimalarial Activity
1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol is involved in the synthesis of various compounds, including 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, which have been evaluated for their antimalarial activity. While most compounds exhibited weak antiplasmodial activity, six representatives showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential in developing antimalarial agents (D’hooghe et al., 2011).
Aza-Michael Reaction with Amines
The chemical has been used in the reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol, prepared through its reaction with 4-chlororesorcinol, to undergo aza-Michael reaction with various amines. This process led to the formation of new 1-sulfonyl-2-arylpyrrolidines, demonstrating its utility in synthesizing sulfonyl-arylpyrrolidine derivatives (Smolobochkin et al., 2018).
Molecular Modeling with Nootropic Drugs
Molecular modeling studies have included the compound in the investigation of beta-cyclodextrin (beta-CD) complexes with chiral antiamnesic drugs. These studies highlight its role in understanding the binding and interaction mechanisms of nootropic drugs, providing insights into drug design and development (Amato et al., 1992).
Synthesis of Pyrrolidine Derivatives
The compound is instrumental in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This method proceeds under mild conditions and offers a convenient approach for the synthesis of pyrrolidine-1-sulfonylarene derivatives, showcasing its versatility in organic synthesis (Smolobochkin et al., 2017).
Mechanism of Action
Target of Action
The azidoethyl group is a common functional group in bioactive compounds and can interact with various biological targets .
Mode of Action
Without specific studies, it’s challenging to determine the exact mode of action of “1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol”. The azido group can undergo a variety of reactions, including reduction to an amine, which could potentially modify the function of target molecules .
Biochemical Pathways
Azido compounds have been used in the synthesis of various bioactive compounds, suggesting that they could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the azido group could potentially affect the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol”. Azido compounds have been used in the synthesis of various bioactive compounds, suggesting that they could potentially have a range of effects .
Action Environment
The action of “1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol” could potentially be influenced by various environmental factors. For example, the stability of azido compounds can be affected by factors such as temperature, pH, and the presence of reducing agents .
Safety and Hazards
Future Directions
The future research directions for a compound often depend on its properties and potential applications . This can involve further studies to better understand its mechanism of action, development of new synthesis methods, or exploration of its potential uses in fields like medicine or materials science.
properties
IUPAC Name |
1-(2-azidoethyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-2-14-8-6-12(5-7(8)13)4-3-10-11-9/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUYPGGHDCIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















